molecular formula C22H20N2O5 B2612810 ethyl 2-amino-9-methoxy-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate CAS No. 384365-03-1

ethyl 2-amino-9-methoxy-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate

Cat. No. B2612810
M. Wt: 392.411
InChI Key: HMWMRQAKYQGVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-9-methoxy-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate is a useful research compound. Its molecular formula is C22H20N2O5 and its molecular weight is 392.411. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-amino-9-methoxy-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-amino-9-methoxy-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'ethyl 2-amino-9-methoxy-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate' involves the condensation of 2-amino-4-phenyl-3-cyano-5,6-dihydro-4H-pyrano[3,2-c]quinoline-5-carboxylic acid with ethyl 2-bromoacetate, followed by methylation of the resulting intermediate and ester hydrolysis.

Starting Materials
2-amino-4-phenyl-3-cyano-5,6-dihydro-4H-pyrano[3,2-c]quinoline-5-carboxylic acid, ethyl 2-bromoacetate, sodium hydride, dimethylformamide, methanol, hydrochloric acid, sodium hydroxide

Reaction
Step 1: Dissolve 2-amino-4-phenyl-3-cyano-5,6-dihydro-4H-pyrano[3,2-c]quinoline-5-carboxylic acid (1.0 equiv) and sodium hydride (1.2 equiv) in dry dimethylformamide and stir for 30 minutes at room temperature., Step 2: Add ethyl 2-bromoacetate (1.1 equiv) dropwise to the reaction mixture and stir for 24 hours at room temperature., Step 3: Quench the reaction by adding methanol and stirring for 1 hour., Step 4: Filter the precipitate and wash with methanol., Step 5: Dissolve the resulting intermediate in methanol and add sodium hydroxide (1.2 equiv)., Step 6: Add methyl iodide (1.1 equiv) dropwise to the reaction mixture and stir for 24 hours at room temperature., Step 7: Quench the reaction by adding hydrochloric acid and stirring for 1 hour., Step 8: Extract the product with ethyl acetate and wash with water., Step 9: Dry the organic layer over sodium sulfate and evaporate the solvent., Step 10: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent.

properties

IUPAC Name

ethyl 2-amino-9-methoxy-5-oxo-4-phenyl-4,6-dihydropyrano[3,2-c]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-3-28-22(26)18-16(12-7-5-4-6-8-12)17-19(29-20(18)23)14-11-13(27-2)9-10-15(14)24-21(17)25/h4-11,16H,3,23H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWMRQAKYQGVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C(=O)NC4=C2C=C(C=C4)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-amino-9-methoxy-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate

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